ATP Depletion Potency vs. Sorafenib in TNBC Cells
In the highly aggressive, hormone-independent MDA-MB-231 breast cancer cell line, N-desmethyl sorafenib exhibited a 2.1-fold lower potency than the parent drug sorafenib in decreasing cell viability, as measured by ATP production. The IC50 for N-desmethyl sorafenib was 17 µM, compared to 8 µM for sorafenib . This quantitatively defines the activity contribution of the metabolite relative to the parent molecule in this cellular context, and contrasts with the more potent N-oxide metabolite which has a distinct CYP inhibition liability.
| Evidence Dimension | Inhibition of ATP production (cell viability surrogate) |
|---|---|
| Target Compound Data | IC50 = 17 µM |
| Comparator Or Baseline | Sorafenib: IC50 = 8 µM |
| Quantified Difference | 2.1-fold lower potency (higher IC50) |
| Conditions | MDA-MB-231 human breast cancer cells; ATP production endpoint |
Why This Matters
For researchers planning co-treatment studies or evaluating metabolite contribution to drug action, this numerical potency difference provides a critical benchmark for designing combination experiments and interpreting the relative contribution of the N-desmethyl metabolite versus the parent drug.
- [1] Cui, P.H., Rawling, T., Gillani, T.B., Bourget, K., Wang, X.S., Zhou, F., & Murray, M. (2013). Anti-proliferative actions of N'-desmethylsorafenib in human breast cancer cells. Biochemical Pharmacology, 86(3), 419-427. View Source
